5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-15-5-1-2-6-16(15)25-8-10-26(11-9-25)17(28)12-27-13-24-18-14-4-3-7-23-20(14)30-19(18)21(27)29/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSOJYNCLXDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in dopamine receptor studies.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Uniqueness
What sets 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of a pyrimidine core with a piperazine ring and a fluorophenyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a novel triazatricyclo compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazatricyclo framework and a piperazine moiety substituted with a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 431.5 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties.
Research indicates that compounds with similar structures often exhibit their biological effects through interactions with key enzymes and receptors in the body. Specifically, this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibiting MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and neurodegenerative diseases.
1. Inhibition of Monoamine Oxidase (MAO)
A study involving related compounds demonstrated that derivatives containing the piperazine moiety exhibited potent inhibitory activity against MAO-A and MAO-B. For instance, one derivative showed an IC50 value of 0.013 µM for MAO-B inhibition, indicating high potency . The selectivity for MAO-B over MAO-A suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
2. Anticancer Activity
The anticancer properties of this class of compounds have been explored through various assays. Preliminary studies suggest that similar triazatricyclo compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 1: Neuroprotective Effects
In a recent investigation into neuroprotective agents, derivatives similar to the target compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that certain derivatives significantly reduced cell death in cultured neurons exposed to oxidative stressors . This suggests that the compound may have potential as a neuroprotective agent.
Case Study 2: Cytotoxicity Profiling
In cytotoxicity assays using L929 fibroblast cells, derivatives showed varying degrees of toxicity. Notably, one derivative exhibited no cytotoxic effects at concentrations up to 100 µM, highlighting its potential as a safer therapeutic option . The cytotoxicity profile is crucial for evaluating the therapeutic window of these compounds.
Data Table: Summary of Biological Activities
| Biological Activity | Compound Derivative | IC50 Value (µM) | Notes |
|---|---|---|---|
| MAO-B Inhibition | T6 | 0.013 | Highly potent selective inhibitor |
| Anticancer Activity | Similar Derivative | ~5 | Effective against breast cancer cells |
| Cytotoxicity (L929 Cells) | T6 | >100 | Non-toxic at therapeutic concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
